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2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide is an organic compound with a complex structure, characterized by the presence of chloro, nitro, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by a coupling reaction with 4-propan-2-ylphenylamine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-amino-5-nitro-N-(4-propan-2-ylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with target proteins, influencing their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-(2-propan-2-ylphenyl)benzamide: Similar structure but with a different position of the propan-2-yl group.
2-chloro-5-nitro-N-phenylbenzamide: Lacks the propan-2-yl group, affecting its chemical properties and applications.
Uniqueness
2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide is unique due to the specific positioning of the propan-2-yl group, which can influence its steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(2)11-3-5-12(6-4-11)18-16(20)14-9-13(19(21)22)7-8-15(14)17/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUODPPINVPPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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